3-Cyclopropyl-2-(4-fluorophenyl)-3-oxopropanenitrile
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Overview
Description
3-Cyclopropyl-2-(4-fluorophenyl)-3-oxopropanenitrile is an organic compound with a complex structure that includes a cyclopropyl group, a fluorophenyl group, and a nitrile group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-Cyclopropyl-2-(4-fluorophenyl)-3-oxopropanenitrile typically involves multiple steps, starting from readily available precursors. One common method involves the reaction of cyclopropyl ketone with 4-fluorobenzaldehyde in the presence of a base to form an intermediate, which is then treated with a cyanating agent to introduce the nitrile group. The reaction conditions often require careful control of temperature and pH to ensure high yield and purity of the final product .
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale batch or continuous flow processes. These methods are optimized for efficiency, cost-effectiveness, and safety. The use of automated reactors and advanced purification techniques, such as chromatography and crystallization, ensures the consistent quality of the compound .
Chemical Reactions Analysis
Types of Reactions
3-Cyclopropyl-2-(4-fluorophenyl)-3-oxopropanenitrile can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding carboxylic acids or ketones.
Reduction: Reduction reactions can convert the nitrile group to an amine or the ketone group to an alcohol.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are often used.
Substitution: Electrophilic aromatic substitution reactions typically require catalysts like aluminum chloride (AlCl3) and conditions such as elevated temperatures.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, while reduction can produce amines or alcohols .
Scientific Research Applications
3-Cyclopropyl-2-(4-fluorophenyl)-3-oxopropanenitrile has a wide range of applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules.
Biology: The compound is studied for its potential biological activity, including its effects on enzymes and cellular pathways.
Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate or active ingredient.
Mechanism of Action
The mechanism of action of 3-Cyclopropyl-2-(4-fluorophenyl)-3-oxopropanenitrile involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may inhibit or activate these targets, leading to various biological effects. The exact pathways involved depend on the specific application and the biological system being studied .
Comparison with Similar Compounds
Similar Compounds
(3-{Cyclopropyl[2-(4-fluorophenyl)ethyl]carbamoyl}phenyl)boronic acid: This compound shares a similar cyclopropyl and fluorophenyl structure but includes a boronic acid group.
(2S)-3-Cyclopropyl-2-(4-fluorophenyl)-1,3-thiazolidin-4-one: This compound also features a cyclopropyl and fluorophenyl group but has a thiazolidinone ring.
Uniqueness
3-Cyclopropyl-2-(4-fluorophenyl)-3-oxopropanenitrile is unique due to its specific combination of functional groups, which confer distinct chemical reactivity and potential biological activity. This uniqueness makes it a valuable compound for research and development in various scientific fields.
Properties
Molecular Formula |
C12H10FNO |
---|---|
Molecular Weight |
203.21 g/mol |
IUPAC Name |
3-cyclopropyl-2-(4-fluorophenyl)-3-oxopropanenitrile |
InChI |
InChI=1S/C12H10FNO/c13-10-5-3-8(4-6-10)11(7-14)12(15)9-1-2-9/h3-6,9,11H,1-2H2 |
InChI Key |
QXJZSMAUMVAXOE-UHFFFAOYSA-N |
Canonical SMILES |
C1CC1C(=O)C(C#N)C2=CC=C(C=C2)F |
Origin of Product |
United States |
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